[(2,3-Dimethylphenyl)methyl]hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
1016517-47-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-9(6-11-10)8(7)2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
XFNKBBXLKILPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNN)C |
Origin of Product |
United States |
Synthetic Methodologies of 2,3 Dimethylphenyl Methyl Hydrazine and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies heavily on the availability and reactivity of key precursors. This section outlines the synthesis of substituted hydrazine (B178648) precursors and the construction of benzylhydrazine (B1204620) scaffolds.
The synthesis of monosubstituted hydrazines is a fundamental step. Direct alkylation of hydrazine with alkyl halides can be challenging to control and often leads to a mixture of products with varying degrees of substitution. To circumvent this, methods involving protected hydrazine derivatives are often employed. For instance, a protected hydrazine can be selectively alkylated to introduce a single substituent before deprotection. organic-chemistry.org
Another approach involves the reduction of N-nitrosamines or the Gabriel synthesis adapted for hydrazines. The choice of method depends on the desired substitution pattern and the nature of the substituent.
Benzylhydrazines are a key class of intermediates. A common method for their synthesis is the reaction of a benzyl (B1604629) halide with hydrazine hydrate (B1144303). However, this can also result in polysubstitution. A more controlled approach is the use of a protected hydrazine, such as a carbazate, which can be alkylated with a benzyl halide followed by deprotection. kirj.ee
Reductive amination of benzaldehydes with hydrazine or its derivatives is another powerful method for constructing benzylhydrazine scaffolds. nih.govrsc.org This one-pot reaction typically involves the formation of a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine. Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. nsf.govorganic-chemistry.orgumich.edu Enzymatic reductive aminations using imine reductases have also been developed as a green and efficient alternative. nih.govnih.gov
A novel approach to benzylhydrazine derivatives involves the direct amination of benzylic C-H bonds with dialkyl azodicarboxylates, often catalyzed by transition metals like copper. rsc.org
Formation of [(2,3-Dimethylphenyl)methyl]hydrazine
The specific synthesis of this compound can be achieved through several established routes, as well as explored through more novel approaches.
Two primary and well-established routes for the synthesis of this compound are:
Alkylation of Hydrazine with 2,3-Dimethylbenzyl Halide: This direct approach involves the reaction of hydrazine (or a protected form) with a 2,3-dimethylbenzyl halide (e.g., chloride or bromide). The use of an excess of hydrazine can favor the formation of the monosubstituted product. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or isopropanol.
Reductive Amination of 2,3-Dimethylbenzaldehyde (B27725) with Hydrazine: This method involves the condensation of 2,3-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then reduced to this compound. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation. nih.govrsc.org This route is often preferred due to its high selectivity and milder reaction conditions.
The following table summarizes these established synthetic routes:
| Route | Precursors | Reagents and Conditions | Product |
| Alkylation | Hydrazine hydrate, 2,3-Dimethylbenzyl chloride | Ethanol, Reflux | This compound |
| Reductive Amination | 2,3-Dimethylbenzaldehyde, Hydrazine hydrate | 1. Methanol, Acetic acid (cat.)2. Sodium borohydride | This compound |
Recent advancements in organic synthesis have led to the development of novel catalytic systems that can be applied to the synthesis of substituted hydrazines. For instance, nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate as both the nitrogen and hydrogen source presents a cost-effective and robust methodology. rsc.org Ruthenium(II)-catalyzed direct reductive amination of aldehydes with hydrosilanes as the reductant also offers an efficient and chemoselective route to substituted amines and could be adapted for hydrazine derivatives. organic-chemistry.org
Enzymatic approaches using imine reductases (IREDs) for the reductive amination of carbonyl compounds with hydrazines are gaining attention due to their high selectivity and environmentally benign nature. nih.govnih.gov The design of specific IREDs tailored for the reductive hydrazination of substituted benzaldehydes could provide a highly efficient and enantioselective route to chiral benzylhydrazines.
Derivatization Reactions and Synthetic Transformations
This compound can undergo a variety of derivatization reactions, making it a versatile building block in organic synthesis. These transformations primarily target the nucleophilic nitrogen atoms of the hydrazine moiety.
One of the most common reactions is the condensation with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can be stable compounds themselves or serve as intermediates for further transformations. For example, the reaction of this compound with a suitable carbonyl compound can lead to the formation of various heterocyclic systems.
A significant application of benzylhydrazines is in the synthesis of pyrazole (B372694) derivatives. The reaction of a benzylhydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound can lead to the formation of a pyrazole ring through a condensation-cyclization sequence. uii.ac.id
Furthermore, the nitrogen atoms of this compound can be acylated with acyl chlorides or anhydrides to form the corresponding hydrazides. These hydrazides can also serve as precursors for the synthesis of other heterocyclic compounds like oxadiazoles (B1248032) or triazoles. researchgate.net
The following table provides an overview of potential derivatization reactions:
| Reaction Type | Reagent | Product Type |
| Hydrazone Formation | Aldehydes or Ketones | N-[(2,3-Dimethylphenyl)methyl]hydrazones |
| Pyrazole Synthesis | 1,3-Dicarbonyl compounds | Substituted Pyrazoles |
| Acylation | Acyl chlorides or Anhydrides | N'-acyl-[(2,3-dimethylphenyl)methyl]hydrazides |
| Cyclization | α,β-Unsaturated ketones | Pyrazoline derivatives |
Hydrazone Formation and Reactivity
Hydrazones are a significant class of organic compounds characterized by the R1R2C=NNH2 structure. The synthesis of derivatives from this compound often proceeds through the formation of a hydrazone intermediate, which serves as a versatile building block for more complex molecules.
Condensation Reactions with Carbonyl Compounds
The reaction between a hydrazine, such as this compound, and an aldehyde or a ketone is a classic condensation reaction that yields a hydrazone. quimicaorganica.orgresearchgate.net This process involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. organic-chemistry.org The reaction is typically catalyzed by a small amount of acid. researchgate.net
The general scheme for this reaction can be represented as follows:
R1R2C=O (Aldehyde/Ketone) + (2,3-Dimethylphenyl)methyl-NHNH2 → (2,3-Dimethylphenyl)methyl-N(H)N=CR1R2 + H2O
This reaction is fundamental in synthetic organic chemistry due to its simplicity and high yields. researchgate.net For instance, various arylhydrazones have been synthesized by reacting aryl hydrazines with different aromatic carbonyl compounds in ethanol, sometimes with a few drops of acetic acid to facilitate the reaction.
Mechanistic Aspects of Hydrazone Formation
The formation of a hydrazone is a reversible reaction that proceeds through a well-established, multi-step mechanism, which is analogous to imine formation. quimicaorganica.orglibretexts.orgnih.gov The reaction rate and equilibrium are sensitive to the pH of the reaction medium. quimicaorganica.orgnih.gov
The mechanism can be detailed as follows:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. quimicaorganica.orgnih.gov
Nucleophilic Attack : The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov
Proton Transfer : A proton is transferred from the attacking nitrogen atom to the oxygen atom of the hydroxyl group. This converts the hydroxyl group into a better leaving group (water). quimicaorganica.orgnih.gov
Dehydration : The intermediate undergoes dehydration by eliminating a water molecule. This step is typically the rate-limiting step at neutral pH. nih.govnih.gov
Deprotonation : The final step involves the deprotonation of the nitrogen atom by a base (like water) to yield the stable hydrazone product and regenerate the acid catalyst. quimicaorganica.org
While acid catalysis is crucial, a very low pH can be detrimental to the reaction. This is because excessive acid will protonate the hydrazine nucleophile, rendering it inactive and slowing down or preventing the initial nucleophilic attack. nih.govacs.org
Hydrohydrazination Reactions
Hydrohydrazination is an atom-economical addition reaction where an N-H bond of a hydrazine adds across an unsaturated carbon-carbon bond, typically an alkyne. msu.edu This methodology provides a direct route to hydrazones and other nitrogen-containing compounds.
Titanium-Catalyzed Hydrohydrazination of Alkynes
Titanium complexes have emerged as effective catalysts for the hydrohydrazination of alkynes with monosubstituted hydrazines. msu.eduacs.org Research has led to the development of specific titanium catalysts, such as those with an ethylene (B1197577) diamine backbone featuring pyrrolyl-α-methyl groups, which cleanly catalyze the addition of both alkyl- and aryl-substituted monosubstituted hydrazines to terminal and internal alkynes. acs.orgresearchgate.net
The first example of intermolecular hydrohydrazination was reported in 2002, utilizing titanium catalysts. msu.edu These reactions are versatile; for instance, if an aryl-substituted hydrazine is used, the resulting hydrazone can undergo a one-pot Fischer indole (B1671886) cyclization upon the addition of an acid, leading to the synthesis of NH-indoles. msu.eduacs.org This tandem reaction demonstrates the utility of titanium-catalyzed hydrohydrazination in generating complex heterocyclic structures. acs.org
| Catalyst System | Substrates | Product Type | Key Features |
| Titanium-based complex with ethylene diamine backbone | Monosubstituted hydrazines (alkyl & aryl), Terminal & internal alkynes | Hydrazones, NH-indoles (via subsequent Fischer cyclization) | Clean hydrohydrazination, allows for one-pot synthesis of heterocycles. acs.org |
| Ti(dap)2(NMe2)2 (pyrrolyl-based) | 1,1-disubstituted hydrazines, Alkynes | Hydrazones | One of the first reported catalysts for this transformation. msu.edu |
| Thiolate-based Ti complex (with SC6F5 ancillaries) | 1,1-disubstituted hydrazines, Alkynes | Hydrazones | Utilizes electron-deficient ancillaries. msu.edu |
Anti-Markovnikov vs. Markovnikov Selectivity
The hydrohydrazination of unsymmetrical alkynes can result in two different constitutional isomers, a phenomenon known as regioselectivity. The outcome is dictated by whether the reaction follows Markovnikov's rule or proceeds via an anti-Markovnikov pathway. masterorganicchemistry.com
Markovnikov Addition : In this pathway, the nucleophilic nitrogen atom of the hydrazine attaches to the more substituted carbon of the alkyne.
Anti-Markovnikov Addition : In this pathway, the nitrogen atom attaches to the less substituted (terminal) carbon of the alkyne.
In the absence of a catalyst, both the Markovnikov and anti-Markovnikov pathways can be competitive. rsc.orgrsc.org Achieving selectivity for the anti-Markovnikov product is often a significant challenge in hydroamination and related reactions. nih.govrsc.org The development of catalysts and methods that can control this regioselectivity is a key area of research, as it allows for the synthesis of a specific desired isomer. rsc.org
External Electric Field as a Catalytic Strategy in Hydrohydrazination
A novel and green catalytic strategy involves the use of an external electric field (EEF) to control the selectivity of hydrohydrazination reactions. rsc.orgrsc.org Theoretical calculations have demonstrated that an EEF can significantly influence the reaction pathway, promoting the challenging anti-Markovnikov addition. nih.gov
When an EEF is applied and oriented in a specific direction (e.g., along the negative direction of the X-axis), it can accelerate the anti-Markovnikov pathway by lowering the activation energy barrier of the first step. rsc.orgnih.govrsc.org For example, one study showed a reduction in the barrier height by 16.0 kcal/mol. nih.gov Concurrently, the same electric field can inhibit the competing Markovnikov pathway, thereby achieving high specificity for the anti-Markovnikov product. rsc.orgrsc.org This "invisible catalyst" works by altering the charge distribution in the reactants and transition states, making the desired reaction pathway more favorable. rsc.orgresearchgate.net The effect can be further enhanced by the synergistic action of solvents. rsc.orgnih.gov
| Condition | Effect on Hydrohydrazination | Mechanism of Action |
| No Catalyst | Markovnikov and anti-Markovnikov pathways are competitive. rsc.orgrsc.org | N/A |
| External Electric Field (EEF) | Accelerates anti-Markovnikov addition and inhibits Markovnikov pathway. rsc.org | Lowers the activation energy barrier for the anti-Markovnikov transition state. nih.govrsc.org |
N-Arylation Reactions
N-arylation is a fundamental process for creating carbon-nitrogen bonds, leading to the synthesis of N-aryl hydrazine derivatives. These reactions are typically facilitated by transition metal catalysts, with copper and palladium being the most prominent.
Copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, is a powerful method for forming C-N bonds. This reaction typically involves the coupling of an amine or a hydrazine derivative with an arylboronic acid in the presence of a copper salt, such as cupric acetate (B1210297) (Cu(OAc)₂), and a base. researchgate.netnih.gov The reaction proceeds under relatively mild conditions and demonstrates tolerance to a variety of functional groups on both coupling partners. nih.gov
While specific examples using this compound are not extensively documented, the general mechanism is applicable. The process is believed to involve the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the N-arylated product. nih.gov The presence of a base is crucial for activating the hydrazine, and an oxidant (often atmospheric oxygen) facilitates the catalytic cycle.
Table 1: General Conditions for Copper-Mediated N-Arylation of Amines/Hydrazines
| Parameter | Condition |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) |
| Aryl Source | Arylboronic Acid |
| Base | Triethylamine (Et₃N), Pyridine (B92270) |
| Solvent | Dichloromethane (CH₂Cl₂), Toluene |
| Temperature | Room Temperature to Mild Heating |
| Atmosphere | Often Air (Oxygen) |
This methodology has been successfully applied to synthesize N-derivatized pyrazole libraries, highlighting its utility in creating complex nitrogen-containing molecules from varied starting materials. researchgate.netherts.ac.uk
Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, represents another key strategy for N-arylation. This method offers a broad substrate scope and high efficiency, coupling aryl halides or triflates with amines and hydrazines. researchgate.net The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand like Xantphos or BINAP. nih.govnih.gov
The choice of ligand is critical as it influences the catalyst's activity and selectivity. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base (commonly a sterically hindered alkoxide like NaOBu-t), and reductive elimination to furnish the N-arylhydrazine and regenerate the catalyst. nih.gov This approach is highly effective for the monoarylation of primary aliphatic amines and has been adapted for various hydrazine derivatives. researchgate.netnih.gov
Heterocyclic Ring Formation
The reaction of hydrazine derivatives to form heterocyclic systems is a foundational element of medicinal and materials chemistry. A precursor, 2-(2,3-dimethylphenyl amino) benzoic acid hydrazide, derived from 2-(2,3-dimethylphenyl amino) benzoic acid, serves as a direct and relevant starting point for synthesizing a variety of azole-based heterocycles. researchgate.net
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com This reaction, known as the Knorr pyrazole synthesis, is a robust and widely used method. nih.govhilarispublisher.com
While not involving the specific this compound, a study on the synthesis of new pyrazole derivatives utilized closely related isomers such as 2,5-dimethylphenyl hydrazine and 3,4-dimethylphenyl hydrazine. dergipark.org.tr In this work, various substituted dimethylphenyl hydrazines were reacted with a 1,3-dione precursor in refluxing ethanol to yield the corresponding N-aryl pyrazole derivatives. dergipark.org.tr This demonstrates the general applicability of using substituted phenylhydrazines for pyrazole synthesis.
Table 2: Synthesis of Substituted Pyrazoles from Dimethylphenyl Hydrazines
| Hydrazine Reactant | 1,3-Dicarbonyl Precursor | Product |
| 2,5-Dimethylphenyl hydrazine | 2-(2-(4-bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Substituted 1-(2,5-dimethylphenyl)-pyrazole |
| 3,4-Dimethylphenyl hydrazine | 2-(2-(4-bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Substituted 1-(3,4-dimethylphenyl)-pyrazole |
The reaction proceeds through initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.comnih.gov
The synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles can be effectively achieved starting from an acid hydrazide. Research has detailed the conversion of 2-(2,3-dimethylphenyl amino) benzoic acid into its corresponding hydrazide, which then acts as a versatile intermediate for these heterocycles. researchgate.net
1,3,4-Oxadiazoles: These compounds can be synthesized from the 2-(2,3-dimethylphenyl amino) benzoic acid hydrazide through two primary routes. One method involves reacting the hydrazide with an aldehyde to form a hydrazone, which is then cyclized. researchgate.net Another approach is the reaction of the hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521), which yields a 1,3,4-oxadiazole-5-thiol derivative. researchgate.netekb.eg
1,3,4-Thiadiazoles: To form the thiadiazole ring, the acid hydrazide is first converted into a thiosemicarbazide (B42300) by reacting it with ammonium (B1175870) thiocyanate. Subsequent treatment of this thiosemicarbazide with concentrated sulfuric acid induces cyclization to yield a 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.net
1,2,4-Triazoles: The same thiosemicarbazide intermediate used for thiadiazole synthesis can be cyclized under basic conditions. Treatment with aqueous sodium hydroxide leads to the formation of a 5-substituted-1,2,4-triazole-3-thiol. researchgate.net
Table 3: Heterocycle Synthesis from a 2-(2,3-Dimethylphenyl amino) Precursor
| Starting Material | Reagent(s) | Heterocyclic Product |
| 2-(2,3-dimethylphenyl amino) benzoic acid hydrazide | 1. Ar-CHO2. Cyclizing Agent | 2,5-Disubstituted-1,3,4-oxadiazole |
| 2-(2,3-dimethylphenyl amino) benzoic acid hydrazide | CS₂ / KOH | 2-Substituted-1,3,4-oxadiazole-5-thiol |
| Thiosemicarbazide derivative | H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide derivative | NaOH | 5-Substituted-1,2,4-triazole-3-thiol |
These pathways highlight the utility of a single hydrazide intermediate derived from a 2,3-dimethylphenyl-containing precursor to access a diverse range of important five-membered heterocycles. researchgate.net
The reactivity of the hydrazine functional group allows for its incorporation into a variety of other nitrogen-containing heterocyclic systems. For instance, reactions of hydrazines with α,β-unsaturated ketones can yield pyrazolines, which can subsequently be oxidized to pyrazoles. nih.gov Furthermore, substituted hydrazines can be used to synthesize fused heterocyclic systems like triazolo-thiadiazines, which are formed by constructing a triazole ring followed by condensation with reagents like phenacyl bromides to build the adjacent thiadiazine ring. chemicaljournal.in While these reactions are general for hydrazines, their specific application to this compound would depend on the precise reaction conditions and substrates employed.
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Reactivity and Reaction Mechanisms
Nucleophilic Character and Protonation Equilibria
The hydrazine (B178648) group in [(2,3-Dimethylphenyl)methyl]hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen atom is generally more nucleophilic and basic. The nucleophilicity of hydrazines allows them to participate in reactions with electrophilic centers, such as carbonyl groups in aldehydes and ketones to form hydrazones, and acyl halides or anhydrides to form hydrazides.
The basicity of the hydrazine moiety is characterized by its protonation equilibria. In aqueous solution, hydrazine can accept two protons, with two corresponding pKa values. The first protonation occurs on the more basic terminal nitrogen. The protonation constants are influenced by the electronic nature of the substituent. For instance, a study on a pyridine-based ligand with two hydrazine functions highlighted that small structural changes can significantly influence ligand basicity, with the first protonation occurring on the pyridine (B92270) nitrogen in the basic region, followed by the hydrazine nitrogens at a more acidic pH. acs.org
Table 1: Representative pKa Values for Substituted Hydrazines
| Hydrazine Derivative | pKa1 | pKa2 |
| Hydrazine | 8.1 | -0.9 |
| Phenylhydrazine | 5.27 | - |
| Methylhydrazine | 7.87 | - |
Note: Specific pKa values for this compound are not available in the reviewed literature. The provided data for related compounds illustrates the expected range and influence of substituents.
Electron Transfer Processes and Redox Behavior
These electron transfer processes are fundamental to the use of hydrazines in various chemical transformations, including the reduction of metal ions and organic functional groups.
Interactions with Metal Centers and Complex Formation
Hydrazines and their derivatives are versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms with lone pairs, allowing them to act as monodentate or bidentate bridging ligands.
Substituted hydrazines form stable coordination complexes with a wide range of metal ions. scispace.com The coordination can occur through one or both nitrogen atoms. In the case of methylhydrazine and N,N-dimethylhydrazine metal complexes, it has been observed that these ligands tend to bind through the unsubstituted and less sterically hindered nitrogen atom. kombyonyx.com The coordination of hydrazines to metal centers can lead to the formation of various geometries, including octahedral and square planar complexes. mdpi.com For instance, Ni(II) complexes with hydrazone Schiff base ligands have been synthesized, exhibiting octahedral geometries. mdpi.com
The hydrazine moiety is a valuable functional group in the design of chelating ligands for various applications, including the inhibition of metalloenzymes. nih.gov Hydrazine-based ligands can effectively chelate metal ions through bidentate or polydentate coordination. nih.govrsc.org For example, hydrazone derivatives are known for their ability to form stable coordination complexes with metal ions, which can significantly influence their biological properties. rsc.org The design of these ligands often involves incorporating other donor groups to enhance the stability and selectivity of the metal complexes. A pyridine-based ligand featuring two hydrazine functions has been designed for lanthanide chelation, demonstrating remarkable kinetic inertness. acs.org
Table 2: Examples of Metal Complexes with Hydrazine-Derived Ligands
| Ligand | Metal Ion | Coordination Mode |
| Hydrazone Schiff Base | Ni(II) | Tridentate NNN-chelate mdpi.com |
| Phenylhydrazine | Ti(IV) | κ²N,N side-on coordination nih.govacs.org |
| 2-Pyridinecarboxaldehyde phenylhydrazone | Ti(IV) | κ³N,N,N coordination nih.govacs.org |
| Salicylaldehyde phenylhydrazone | Ti(IV) | κ³N,N,O coordination nih.govacs.org |
Photoreduction Mechanisms Involving Hydrazine Compounds
Hydrazine and its derivatives are commonly used as reducing agents in photocatalytic reactions. Under visible light irradiation, a semiconductor photocatalyst like g-C3N4 can be excited, generating an electron-hole pair. mdpi.com The photogenerated electron can then reduce a substrate, while the hydrazine acts as a hole scavenger, getting oxidized in the process. mdpi.commdpi.com This process is utilized in the reduction of various organic compounds, such as azo compounds to amines and nitro compounds to amines. mdpi.comorganic-chemistry.org In some systems, hydrazine is used as a hydrogen source for the photocatalytic reduction of nitro compounds. organic-chemistry.orgorganic-chemistry.org The mechanism often involves the transfer of electrons from the excited photocatalyst to the substrate, with the hydrazine preventing the recombination of the electron-hole pair by donating an electron to the hole. researchgate.net
Kinetic Studies of Derivatization Reactions
Hydrazine and its derivatives are widely used as derivatizing agents, particularly for aldehydes and ketones, to facilitate their analysis by techniques like HPLC and LC-MS. researchgate.net The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone. Kinetic studies of these derivatization reactions are crucial for optimizing reaction conditions such as time and temperature. For example, a study on the derivatization of various carbonyl compounds with 2-hydrazinoquinoline (B107646) (HQ) showed that the reactions were generally fast, with most derivatives forming within 15-60 minutes at 60°C. nih.gov The kinetics can be influenced by the reactivity of the carbonyl compound and the nucleophilicity of the hydrazine reagent. nih.gov
Table 3: Reaction Times for Derivatization with 2-Hydrazinoquinoline at 60°C
| Compound | Optimal Reaction Time (min) |
| Acetic acid | < 15 |
| 3-Hydroxybutyric acid | < 15 |
| Acetone (B3395972) | < 15 |
| Pyruvate | < 15 |
| Malic acid | 60 |
| Acetaldehyde | 60 |
Source: Adapted from kinetic data for derivatization reactions. nih.gov
Advanced Applications in Materials Science and Chemistry
Role as Intermediates in Fine Chemical Synthesis
Hydrazine (B178648) derivatives are fundamental building blocks in organic synthesis, valued for their ability to form carbon-nitrogen bonds, which are crucial for the creation of a wide array of complex molecules. While direct studies detailing the synthetic applications of [(2,3-Dimethylphenyl)methyl]hydrazine are not prevalent, the reactivity of analogous hydrazine compounds is well-documented. For instance, substituted hydrazines are key reactants in the synthesis of hydrazones, which are versatile intermediates. researchgate.netdntb.gov.ua
The synthesis of hydrazones typically involves the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). These reactions are fundamental in building molecular complexity and are used in the synthesis of various heterocyclic compounds and other functional molecules. Research on 2,4-dimethylphenyl hydrazine, a positional isomer of the 2,3-dimethylphenyl variant, highlights its use in creating hydrazones that are precursors to chemosensors. researchgate.netdntb.gov.ua This suggests that this compound could similarly serve as a valuable intermediate in the synthesis of specialized chemical structures.
The general scheme for the synthesis of hydrazones from a hydrazine derivative is as follows:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| Hydrazine Derivative (e.g., this compound) | Aldehyde or Ketone | Hydrazone | Condensation |
Stabilization Effects in Perovskite Precursor Inks
Perovskite solar cells are a promising photovoltaic technology, but their stability remains a significant challenge. The degradation of the perovskite precursor solution, or ink, can impede the formation of high-quality perovskite films. Research into stabilizing these inks has identified certain hydrazine derivatives as effective additives. While there is no specific research on this compound in this application, extensive studies on the closely related compound, benzylhydrazine (B1204620) hydrochloride (BHC), provide significant insights into the potential stabilization mechanisms. nih.govresearchgate.netresearchgate.net
Perovskite precursor inks are prone to degradation through pathways such as the oxidation of iodide anions and the breakdown of organic cations. nih.govresearchgate.netresearchgate.net
In perovskite precursor solutions, iodide anions (I⁻) can be oxidized to iodine (I₂), which is detrimental to the performance of the resulting solar cell. Hydrazine derivatives, acting as reducing agents, can counteract this process. Studies on BHC have shown that it can effectively reduce I₂ back to I⁻, thereby preventing the accumulation of these harmful species in the precursor ink. researchgate.net This reductive capability is a key function of the hydrazine group, suggesting that this compound would likely exhibit similar behavior.
The organic cations in perovskite precursors, such as formamidinium (FA⁺), can degrade over time. This breakdown can be initiated by deprotonation. Acidic additives can help to suppress this degradation pathway. Benzylhydrazine hydrochloride, being a salt of a weak base and a strong acid, can act as a weak Brønsted-Lowry acid. researchgate.net This allows it to protonate the solution, thereby inhibiting the deprotonation and subsequent breakdown of the organic cations. nih.govresearchgate.netresearchgate.net Given its similar structure, this compound could be functionalized into a hydrochloride salt to perform a similar role.
The stabilization effect of compounds like BHC in perovskite inks is multifaceted, involving both protonation and dehydration. nih.govresearchgate.net The hydrazine derivative can react with iodine in the precursor solution. Through a series of protonation and dehydration steps, the BHC is ultimately converted into harmless, volatile compounds. nih.govresearchgate.net This process not only removes the detrimental iodine but also ensures that the stabilizer itself does not interfere with the final perovskite film crystallization and performance. nih.govresearchgate.net This elegant mechanism of self-elimination is a desirable characteristic for any stabilizing additive, and it is plausible that this compound would follow a similar reaction pathway.
| Degradation Pathway in Perovskite Ink | Stabilizing Action of Hydrazine Derivative | Underlying Mechanism |
|---|---|---|
| Iodide Anion (I⁻) Oxidation to Iodine (I₂) | Reduction of I₂ back to I⁻ | Hydrazine group acts as a reducing agent. |
| Organic Cation (e.g., FA⁺) Breakdown | Inhibition of deprotonation | Protonation of the solution by the hydrochloride salt of the hydrazine derivative. |
Development of Chemosensors and Recognition Agents
Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Hydrazones, which can be synthesized from hydrazine derivatives, are a class of compounds that have shown significant promise in this area. researchgate.netdntb.gov.ua Research on 2,4-dimethylphenyl hydrazine has demonstrated its utility in creating a series of hydrazone-based chemosensors. researchgate.netdntb.gov.ua These chemosensors are synthesized through the condensation of the hydrazine with various aromatic carbonyl compounds. researchgate.netdntb.gov.ua
The resulting hydrazones can act as colorimetric or fluorescent sensors for ions and other small molecules. The sensing mechanism often relies on the interaction of the target analyte with the hydrazone, leading to a change in its electronic properties and, consequently, a detectable change in its absorption or emission spectrum. Although this research was conducted on a positional isomer, it strongly suggests that this compound could be a valuable precursor for the development of novel chemosensors.
Applications in Industrial Processes (excluding biological agents)
While specific industrial applications for this compound are not widely documented, the broader class of hydrazine compounds has established roles in various industrial processes. One of the most notable applications of a simple hydrazine derivative is the use of methylhydrazine as a high-energy fuel in military and aerospace applications, such as rocket propellants. nih.gov This application leverages the high heat of combustion of hydrazine derivatives.
It is conceivable that this compound could find use as a chemical intermediate in the synthesis of industrial chemicals, polymers, or other materials. The reactivity of the hydrazine group allows for a variety of chemical transformations, making it a potentially versatile building block in industrial chemistry. However, without specific studies, its role in industrial processes remains speculative.
Blowing Agents for Polymers
Chemical blowing agents are additives in polymer processing that decompose upon heating to generate gas, which in turn creates a cellular or foamed structure in the polymer matrix. wikipedia.orgjinlichemical.com Hydrazine and its derivatives are a known class of nitrogen-based chemical blowing agents. wikipedia.orgresearchgate.net The thermal decomposition of these compounds typically releases nitrogen gas, a primary component for creating the foam structure. nih.gov
The utility of a chemical blowing agent is largely determined by its decomposition temperature, the volume of gas it generates, and the nature of its decomposition byproducts. For this compound, its potential as a blowing agent would be contingent on these factors. The thermal decomposition of hydrazine derivatives can be influenced by their molecular structure. uri.edu In the case of this compound, the presence of the 2,3-dimethylphenyl group would likely influence the decomposition temperature compared to unsubstituted hydrazine.
Theoretical Decomposition and Gas Generation:
The thermal decomposition of hydrazine-based blowing agents is a complex process that can yield various gaseous products. nih.gov For this compound, a plausible decomposition pathway under heat would involve the cleavage of the nitrogen-nitrogen bond, leading to the formation of nitrogen gas (N₂), which is the desired blowing agent. The organic fragments, such as the (2,3-dimethylphenyl)methyl radical, would likely undergo further reactions to form stable byproducts.
The ideal decomposition temperature for a blowing agent should align with the processing temperature of the polymer. While no specific data exists for this compound, the decomposition of related hydrazine compounds can be influenced by substituents on the aromatic ring. It is hypothesized that the electron-donating methyl groups on the phenyl ring could affect the stability of the N-N bond and, consequently, the decomposition temperature.
Below is a comparative table of common chemical blowing agents, which provides context for the properties that would be relevant for this compound.
Table 1: Comparison of Common Chemical Blowing Agents
| Blowing Agent | Decomposition Temperature (°C) | Gas Yield (mL/g) | Primary Gases Evolved |
|---|---|---|---|
| Azodicarbonamide (ADC) | 200-220 | 220-240 | N₂, CO, CO₂ |
| 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) | 150-160 | 120-130 | N₂, H₂O |
| p-Toluenesulfonyl hydrazide (TSH) | 105-115 | 115-125 | N₂, H₂O |
Further research would be necessary to determine the precise decomposition kinetics and gas evolution characteristics of this compound to ascertain its suitability as a blowing agent for specific polymer systems.
Water Treatment Applications
Hydrazine and its derivatives have been historically used in water treatment, primarily as oxygen scavengers in boiler systems to prevent corrosion. researchgate.netredawater.commhi.com Dissolved oxygen is a significant contributor to the corrosion of metal components in industrial water systems. redawater.com Oxygen scavengers are chemical agents that react with dissolved oxygen to form harmless byproducts. qualichem.com
The reaction of hydrazine with oxygen is as follows: N₂H₄ + O₂ → N₂ + 2H₂O mhi.com
This reaction is effective at elevated temperatures and is catalyzed by the presence of certain metal ions. researchgate.netdtic.mil The primary advantage of hydrazine is that it does not introduce dissolved solids into the boiler water. researchgate.net
Potential as an Oxygen Scavenger:
As a hydrazine derivative, this compound possesses the N-N bond, which is reactive towards oxygen. nih.gov The presence of the bulky (2,3-dimethylphenyl)methyl group might influence its reactivity and solubility in water. The steric hindrance from the substituted phenyl group could potentially affect the rate of reaction with dissolved oxygen compared to unsubstituted hydrazine.
The effectiveness of an organic oxygen scavenger is also dependent on its volatility and the nature of its decomposition products. While some organic oxygen scavengers are volatile and can be carried over with steam, others are not. qualichem.com The volatility and thermal stability of this compound would need to be evaluated to determine its suitability for different types of boiler systems.
The redox potential of a molecule can also provide insights into its ability to act as a reducing agent, such as an oxygen scavenger. The electronic effects of the substituents on the phenyl ring can influence the redox properties of the hydrazine moiety. nih.gov
Below is a table comparing different organic oxygen scavengers used in water treatment.
Table 2: Comparison of Organic Oxygen Scavengers
| Oxygen Scavenger | Key Features |
|---|---|
| Hydrazine | Effective at high temperatures, does not add solids. |
| Carbohydrazide | A safer alternative to hydrazine, decomposes to hydrazine and CO₂. qualichem.comnbinno.com |
| Diethylhydroxylamine (DEHA) | Volatile oxygen scavenger and metal passivator. qualichem.com |
| Erythorbic Acid | Non-volatile, effective at lower temperatures. |
Computational Chemistry and Theoretical Studies
Conformational Analysis and Molecular Geometry Optimization
A crucial first step in the theoretical study of a flexible molecule such as [(2,3-Dimethylphenyl)methyl]hydrazine is conformational analysis. This process identifies the most stable three-dimensional arrangements of the atoms, known as conformers. Researchers would systematically rotate the single bonds—specifically the C-C bond connecting the phenyl ring to the methylhydrazine group and the C-N and N-N bonds of the hydrazine (B178648) moiety—to map the potential energy surface of the molecule.
Each identified conformer would then undergo geometry optimization. This is a computational process that adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy for that specific conformation. The conformer with the absolute lowest energy is the global minimum and represents the most likely structure of the molecule in the ground state. The results of this analysis would typically be presented in a table listing the optimized geometrical parameters (bond lengths in Angstroms, Å, and angles in degrees, °) for the most stable conformer.
Electronic Structure Analysis
Once the optimized geometry is obtained, various analyses can be performed to understand the electronic nature of this compound.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons in a reaction. For this compound, the HOMO would likely be localized on the electron-rich hydrazine part of the molecule.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.
A typical study would report the energies of the HOMO, LUMO, and the energy gap, often visualized with diagrams showing the spatial distribution of these orbitals across the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, NBO analysis would quantify the stability arising from hyperconjugation, such as the interaction between the lone pair electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds, or interactions between the phenyl ring's π-system and the rest of the molecule. The results are usually presented in a table showing the key donor-acceptor interactions and their corresponding stabilization energies (E(2)).
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atoms due to their lone pairs.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.
Green/Yellow regions: Represent neutral or weakly polarized areas.
The MEP map provides a clear, visual guide to the molecule's charge distribution and reactivity.
Atomic Charge Distribution
This analysis calculates the partial charge on each atom in the molecule. Methods like Mulliken population analysis or NBO analysis are used to assign these charges. Understanding the atomic charge distribution helps to explain the molecule's polarity and identify electrophilic and nucleophilic centers at the atomic level. A table listing the calculated charge on each atom (or select important atoms) would be generated.
Global and Local Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): A measure of the propensity to accept electrons ( χ²/2η ).
Local reactivity can be predicted using Fukui functions, which identify the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, or radical attacks.
Tautomeric Stability Investigations
The phenomenon of tautomerism, where chemical compounds exist as a mixture of two or more interconvertible isomers, is a key characteristic of many hydrazine derivatives. Computational studies are instrumental in determining the relative stability of different tautomeric forms, which can significantly influence a compound's reactivity and biological activity.
Theoretical investigations into the tautomeric stability of hydrazine-containing molecules often employ quantum chemical methods. These studies typically involve the calculation of the potential energy surface for the interconversion between different tautomers. For instance, in related heterocyclic hydrazones, density functional theory (DFT) has been used to explore the equilibrium between hydrazone and azine forms. Such studies have revealed that the preference for a particular tautomer can be influenced by the nature of substituents and the surrounding solvent environment.
While direct computational studies on the tautomeric stability of this compound are not extensively detailed in available literature, general principles from theoretical studies of similar structures can be inferred. For many substituted hydrazones, the hydrazone form is found to be more stable than the corresponding azo or enamine tautomers. The relative energies of these forms are calculated to predict the predominant species under various conditions.
Table 1: Representative Theoretical Energy Differences in Hydrazone Tautomerism This table is illustrative of typical computational findings for hydrazone systems and not specific to this compound.
| Tautomeric System | Computational Method | Calculated Energy Difference (kcal/mol) | More Stable Tautomer |
|---|---|---|---|
| Simple Hydrazone-Azine | DFT (M062X/6–311++g(2d,2p)) | 3-8 | Azine |
| 4-Hydrazinoquinazoline | MP2/6-31G(d) | Not specified | Amino form |
Theoretical Insights into Catalytic Mechanisms
Substituted hydrazines can play various roles in catalytic processes, either as the catalyst itself or as a substrate in a catalyzed reaction. Theoretical studies provide invaluable insights into the mechanisms of these reactions, mapping out reaction pathways, identifying transition states, and calculating activation energies.
While specific theoretical examinations of the catalytic mechanisms involving this compound are not prominent in the literature, the principles derived from studies of other hydrazine-based fuels are relevant. Computational chemistry is a critical tool for understanding the combustion and decomposition properties of these compounds, which is essential for their application in areas like rocket propulsion. These theoretical approaches can construct detailed reaction mechanisms that are crucial for optimizing performance and ensuring safety.
Table 2: Key Parameters from Theoretical Catalytic Studies of Hydrazines This table presents typical parameters investigated in theoretical studies of hydrazine catalysis and is not specific to this compound.
| Catalytic Process | Theoretical Method | Key Finding | Reference |
|---|---|---|---|
| Hydrazine Decomposition on Rh(111) | Periodic DFT | Initial N-N bond scission is the most favorable pathway. | |
| Oxidation of Monomethylhydrazine (MMH) | Quantum Mechanical Calculations (CCSD(T)/M06-2X) | Proposed two mechanisms: sequential H extraction and reaction with ONONO₂. |
Analytical Methodologies for Characterization and Detection
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of [(2,3-Dimethylphenyl)methyl]hydrazine by measuring the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would display complex multiplets for the three protons on the 1,2,3-trisubstituted benzene (B151609) ring. Two separate singlets are anticipated in the aliphatic region, corresponding to the two non-equivalent methyl groups attached to the aromatic ring. A key signal would be a singlet for the methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the hydrazine (B178648) moiety. The hydrazine protons (-NHNH₂) would likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent, concentration, and temperature.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, one would expect to see nine distinct signals: six for the aromatic carbons (four substituted and two unsubstituted), one for the methylene (-CH₂) carbon, and two for the methyl (-CH₃) carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the methyl and benzylhydrazine (B1204620) substituents.
The expected chemical shifts for the protons and carbons are summarized in the table below, based on general principles for similar structural motifs.
| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H | ~7.0-7.2 | Multiplets (m) |
| Methylene Protons (-CH₂-) | ¹H | ~3.8-4.0 | Singlet (s) |
| Hydrazine Protons (-NHNH₂) | ¹H | Variable (Broad) | Broad Singlet (br s) |
| Methyl Protons (-CH₃) | ¹H | ~2.2-2.4 | Two Singlets (s) |
| Aromatic Carbons (-C=) | ¹³C | ~125-140 | - |
| Methylene Carbon (-CH₂-) | ¹³C | ~50-60 | - |
| Methyl Carbons (-CH₃) | ¹³C | ~15-20 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. The hydrazine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3400 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. N-H bending vibrations are typically observed around 1600 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. Aromatic C=C stretching bands can be found in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Hydrazine (-NH₂) | 3300 - 3400 |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 3000 |
| N-H Bend | Hydrazine (-NH₂) | 1590 - 1650 |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the 2,3-dimethylphenyl group. Substituted benzene rings typically exhibit characteristic absorption bands in the ultraviolet region. One would expect to observe a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm, corresponding to π → π* electronic transitions within the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the ring.
Chromatographic Separation and Detection Methods
Chromatographic techniques are paramount for separating this compound from mixtures, such as reaction byproducts or environmental samples, and for its quantification.
Gas chromatography (GC) separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. libretexts.org Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal instability. mdpi.com The hydrazine functional group can cause poor peak shape (tailing) due to interactions with the stationary phase. researchgate.net
To overcome these issues, derivatization is a common and often necessary strategy. nih.gov The hydrazine can be reacted with an aldehyde or ketone (e.g., acetone (B3395972) or pentafluorobenzaldehyde) to form a more stable and less polar hydrazone. researchgate.netnih.gov This derivatization increases the volatility and improves the chromatographic behavior of the analyte, leading to sharper, more symmetrical peaks and enhanced sensitivity, especially when using a mass spectrometry (MS) detector. osti.gov The choice of column is also critical, with polar stationary phases often providing better separation for nitrogen-containing compounds. mdpi.com
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and analysis of a wide range of compounds. For a polar and basic compound like this compound, standard reversed-phase HPLC (using a nonpolar C18 column) may result in poor retention.
To achieve effective separation, several approaches can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide better retention for polar analytes. Alternatively, similar to GC, pre-column derivatization can be used to increase the hydrophobicity of the molecule, allowing for good retention on a standard C18 column. rasayanjournal.co.in Derivatization with reagents that introduce a chromophore or fluorophore can also significantly enhance detection sensitivity when using UV-Vis or fluorescence detectors. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For the characterization of this compound, mass spectrometry provides crucial data for confirming its identity and elucidating its fragmentation pathways.
Electron Ionization (EI) is a common ionization method used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. libretexts.orglibretexts.org
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation of this compound under EI conditions would likely involve cleavage of the N-N bond, the C-N bond, and fragmentation of the aromatic ring. The relative abundance of these fragment ions provides insights into the stability of the different parts of the molecule.
A plausible fragmentation pathway for this compound in EI-MS is initiated by the loss of a hydrogen atom or the cleavage of the N-N bond. The benzylic C-N bond is also susceptible to cleavage, which would result in the formation of a stable 2,3-dimethylbenzyl cation. Further fragmentation could involve the loss of methyl groups from the aromatic ring.
To enhance the sensitivity and specificity of the analysis, especially in complex matrices, derivatization of the hydrazine moiety can be performed prior to analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov Aldehydes, such as p-tolualdehyde or p-dimethylaminobenzaldehyde, can react with the hydrazine to form a more stable and readily ionizable hydrazone. nih.govresearchgate.net This approach is particularly useful for quantitative analysis.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| Fragment Ion | m/z (predicted) | Possible Structure |
| [M-H]+ | 149 | [(2,3-Dimethylphenyl)methyl]hydrazinyl cation |
| [M-NH2]+ | 133 | 2,3-Dimethylbenzyl cation |
| [C9H11]+ | 119 | 2,3-Dimethyltropylium ion |
| [C8H9]+ | 105 | Xylyl cation |
| [C7H7]+ | 91 | Tropylium ion |
This table presents predicted data based on general fragmentation patterns of similar compounds and has not been experimentally verified for this compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While a specific crystal structure for this compound is not publicly available, the general principles of X-ray crystallography and the structural features of related hydrazine derivatives can be discussed.
The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the molecule. nih.gov
For hydrazine derivatives, X-ray crystallography reveals important structural characteristics. The N-N bond length in hydrazine itself is approximately 1.45 Å. wikipedia.org In substituted hydrazines, this bond length can be influenced by the electronic and steric effects of the substituents. The geometry around the nitrogen atoms is typically pyramidal, and the molecule can adopt different conformations (gauche, anti, etc.) in the solid state, influenced by crystal packing forces and intermolecular hydrogen bonding. wikipedia.org
Table 2: Typical Bond Lengths and Angles in Hydrazine Derivatives from X-ray Crystallography
| Parameter | Typical Value | Reference Compound Example |
| N-N Bond Length | 1.42 - 1.46 Å | Hydrazine wikipedia.org |
| C-N Bond Length | 1.45 - 1.49 Å | Substituted Hydrazones mdpi.com |
| N-N-C Bond Angle | 110° - 115° | Aroylhydrazones |
| C-N-H Bond Angle | 108° - 112° | Hydrazine Derivatives |
This table provides representative data from the literature for similar classes of compounds and does not represent experimental data for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing [(2,3-Dimethylphenyl)methyl]hydrazine?
- Methodological Answer : The synthesis typically involves reacting a 2,3-dimethylbenzaldehyde derivative with hydrazine under controlled conditions. Key steps include:
- Solvent Selection : Ethanol or methanol is preferred due to their ability to dissolve both carbonyl precursors and hydrazine derivatives .
- Reaction Conditions : Acidic or basic catalysts (e.g., acetic acid or sodium acetate) are used to facilitate hydrazone formation. Heating under reflux (1–3 hours) ensures completion .
- Purification : Recrystallization or column chromatography is employed to isolate the product. Monitoring via Thin Layer Chromatography (TLC) ensures intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazine group’s integration with the aromatic methyl substituents. Aromatic protons appear as multiplet signals (δ 6.8–7.2 ppm), while hydrazine NH protons resonate near δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazine backbone .
- Infrared Spectroscopy (FTIR) : Stretching vibrations for N-H (3275–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR splitting or FTIR shifts) may arise from tautomerism or hydrogen-bonding interactions. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- Computational Validation : Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, cross-referenced with experimental data to resolve ambiguities .
- X-ray Crystallography : Resolves structural uncertainties by providing unambiguous bond lengths and angles .
Q. What mechanistic insights explain the reactivity of this compound in Fischer indole synthesis?
- Methodological Answer : The compound’s hydrazine group reacts with ketones or aldehydes to form hydrazones, which undergo acid-catalyzed cyclization to indoles. Key steps:
- Hydrazone Formation : The hydrazine attacks the carbonyl carbon, forming a Schiff base. Steric effects from the 2,3-dimethylphenyl group influence regioselectivity .
- Cyclization : Under acidic conditions (e.g., HCl/ethanol), the hydrazone rearranges via [3,3]-sigmatropic shifts, eliminating ammonia to yield indole derivatives. Kinetic studies using DSC can optimize reaction timelines .
Q. What are the toxicological profiles and safety protocols for handling this compound?
- Methodological Answer :
- Toxicity Data : Limited studies on analogous hydrazines (e.g., phenylhydrazine) suggest potential mutagenicity. Acute exposure risks include hemolytic anemia and hepatotoxicity .
- Safety Measures : Use fume hoods, nitrile gloves, and explosion-proof equipment. Storage under inert atmospheres (N₂/Ar) prevents oxidation .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid hazardous byproducts .
Q. How does this compound perform in medicinal chemistry applications, such as anti-inflammatory or antimicrobial studies?
- Methodological Answer :
- Biological Screening : Derivatives are tested for COX-2 inhibition (anti-inflammatory) via enzyme-linked immunosorbent assays (ELISA). For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains are conducted .
- Structure-Activity Relationships (SAR) : Electron-donating methyl groups enhance lipophilicity, improving membrane permeability. Substituents on the hydrazine backbone modulate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
